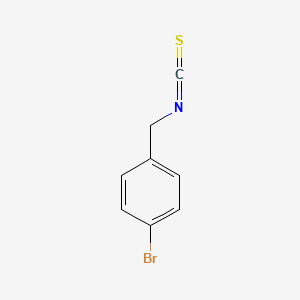

4-Bromobenzylisothiocyanate

Overview

Description

Bromobenzyl compounds, including 4-Bromobenzylisothiocyanate, are of significant interest in organic chemistry due to their diverse chemical properties and applications in synthesis, pharmaceuticals, and material science. These compounds serve as key intermediates in the synthesis of various complex molecules.

Synthesis Analysis

The synthesis of bromobenzyl-related compounds involves various strategies, including condensation reactions, palladium-catalyzed cross-couplings, and Schiff base formations. For instance, 4-bromobenzyl compounds have been synthesized through condensation reactions of 4-bromobenzaldehyde with aromatic aminophenols, leading to Schiff base monomers and their subsequent polyphenol derivatives through oxidative polycondensation reactions in an aqueous alkaline medium (Kaya et al., 2012).

Molecular Structure Analysis

Molecular structure analysis through spectroscopic methods (FT-IR, FT-Raman, NMR, UV-Visible) and density functional theory (DFT) calculations reveals detailed information on bond lengths, angles, vibrational frequencies, and electronic properties. For example, the structure and spectroscopic properties of a related compound, (E)-1-(4-bromobenzylidene)semicarbazide, were extensively studied, providing insights into its molecular geometry and electronic transitions (Raja et al., 2017).

Chemical Reactions and Properties

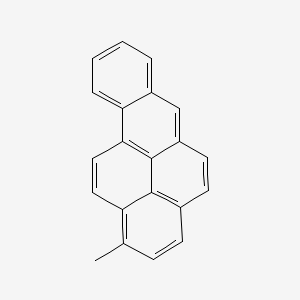

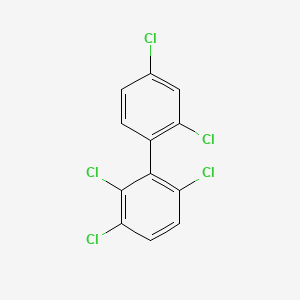

Bromobenzyl compounds undergo various chemical reactions, including electrophilic substitutions and palladium-catalyzed cascade reactions, leading to the synthesis of polycyclic aromatic hydrocarbons. The electronic and structural properties of these compounds influence their reactivity and chemical behavior (Iwasaki et al., 2015).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structures, are crucial for understanding the behavior of bromobenzyl compounds. X-ray crystallography and spectroscopic techniques provide comprehensive data on the crystalline structure and phase transitions of these compounds. For instance, the synthesis and liquid crystalline properties of 4-(4-bromopropyloxy)-4'-(4-alkyloxybenzylidene)anilines revealed enantiotropic smectic phases and the influence of bromine atoms on mesomorphic properties (Yeap et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electron density distributions, are studied through various analytical techniques, such as NBO analysis and molecular docking studies. These studies provide insights into the hyperconjugative interactions, charge transfer, and biological activity potential of bromobenzyl compounds (Sowrirajan et al., 2022).

Scientific Research Applications

-

Fluorescent Protein Antibodies

- Field : Biochemistry and Molecular Biology .

- Application : Fluorescent proteins (FPs) and their derivatives have promoted widespread biological research applications .

- Method : FPs can be classified into green fluorescent protein (GFP) and its derivatives, red fluorescent protein (RFP) and its derivatives, and near-infrared FPs .

- Results : The rich fluorescence spectra and photochemical properties of FPs have been utilized in various biological research applications .

-

Amyloid Binding Dye

- Field : Biochemistry and Neurology .

- Application : The development of fluorescent probes based on the bimane scaffold for the detection of fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .

- Method : Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .

- Results : One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

-

Fluorescent Dye Development

- Field : Biochemistry .

- Application : The development of a new benzyl-isothiocyanate-activated fluorescent dye based on the fluorescein scaffold .

- Method : The reactivity and selectivity of phenyl- and benzyl isothiocyanate were compared at different conditions .

- Results : This molecule was evaluated against fluorescein isothiocyanate, a prevalent labelling agent .

-

Enhanced Triple-Negative Breast Cancer Treatment

- Field : Oncology .

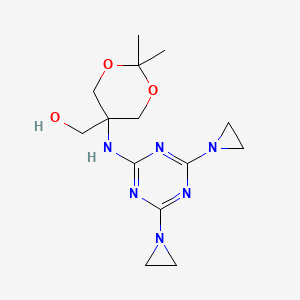

- Application : A novel approach by combining Sorafenib, a drug that targets cancer in several ways, with Benzyl isothiocyanate, a compound with potential cancer-fighting properties .

- Method : The study focuses on the effectiveness of combination therapy, which has recently become a critical strategy in cancer treatment, improving therapeutic outcomes and combating drug resistance and metastasis .

- Results : The BITC–SOR-loaded nanoparticles were synthesized using an amphiphilic copolymer, which demonstrated a uniform spherical morphology and favorable size distribution .

-

Antimicrobial Activity against Human Infections

- Field : Microbiology .

- Application : Isothiocyanates (ITCs) are bioactive products resulting from enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales .

- Method : The use of plant-derived products as antimicrobial agents has been investigated in depth .

- Results : ITCs appear to be effective against the most important human pathogens, including bacteria with resistant phenotypes .

-

Cognitive Function Enhancement

- Field : Neurology .

- Application : BITC enhances cognitive function and motor ability in mice .

- Method : The study was conducted using Intellicage learning tests, Morris water maze, open field test, and step-down-type passive avoidance tests .

- Results : The results demonstrate that BITC enhances cognitive function and motor ability in mice .

-

Protein Labelling

- Field : Medicinal Chemistry and Chemical Biology .

- Application : Protein labelling has a wide variety of applications in medicinal chemistry and chemical biology. In addition to covalent inhibition, specific labelling of biomolecules with fluorescent dyes is important in both target discovery, validation and diagnostics .

- Method : The research was conducted through the fragment-based development of a new benzyl-isothiocyanate-activated fluorescent dye based on the fluorescein scaffold .

- Results : The newly developed benzyl-fluorescein isothiocyanate and its optimized labelling protocol stands to be a valuable addition to the tool kit of chemical biology .

-

Fluorescent Proteins

- Field : Biological Research .

- Application : Since the discovery of fluorescent proteins (FPs), their rich fluorescence spectra and photochemical properties have promoted widespread biological research applications .

- Method : The use of nanobodies targeting FPs, making FPs more valuable in biological research .

- Results : This review will be helpful for further research on nanobodies targeting FPs .

properties

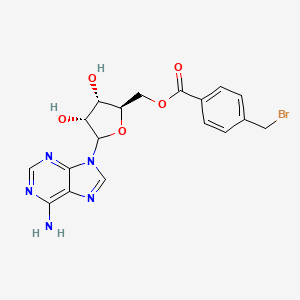

IUPAC Name |

1-bromo-4-(isothiocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLVCPAZYKYXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174831 | |

| Record name | 4-Bromobenzylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromobenzylisothiocyanate | |

CAS RN |

2076-56-4 | |

| Record name | 4-Bromobenzylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002076564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC137468 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromobenzylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(isothiocyanatomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOBENZYLISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3Y4EV6NQD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

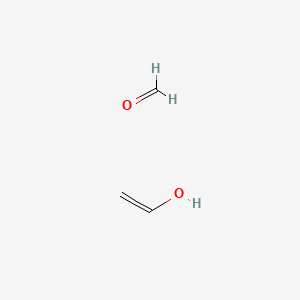

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B1194003.png)

![[8-Hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbut-2-enoate](/img/structure/B1194011.png)

![(2R,4S,6R)-5-acetamido-2-[(2R)-2,3-di(tetradecoxy)propoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1194016.png)